1-(4-Methylbenzenesulfonyl)propan-2-amine
Overview
Description
1-(4-Methylbenzenesulfonyl)propan-2-amine is a chemical compound with the CAS Number: 1334147-05-5 . It has a molecular weight of 213.3 and its IUPAC name is 1-methyl-2-[(4-methylphenyl)sulfonyl]ethylamine . It is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for 1-(4-Methylbenzenesulfonyl)propan-2-amine is 1S/C10H15NO2S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9H,7,11H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(4-Methylbenzenesulfonyl)propan-2-amine has a molecular weight of 213.3 . It is an oil at room temperature .Scientific Research Applications
Cancer Therapeutic Development
Research into 1-(4-Methylbenzenesulfonyl)propan-2-amine and its analogs has shown potential applications in cancer therapy. Specifically, studies have identified structure-activity relationships for arylsulfonamide analogs, revealing that modifications to the 3,4-dimethoxybenzenesulfonyl group can significantly impact their ability to inhibit the HIF-1 pathway, a key target in cancer treatment. The presence of propan-2-amine in these compounds was found to enhance their inhibitory effect on HIF-1 activated transcription, suggesting that chemical modifications around the 1-(4-Methylbenzenesulfonyl)propan-2-amine structure could lead to improved pharmacological properties and effectiveness as cancer therapeutics (Mun et al., 2012).
Solid-Phase Synthesis Applications
The utility of benzenesulfonamides, closely related to 1-(4-Methylbenzenesulfonyl)propan-2-amine, extends to solid-phase synthesis where they serve as key intermediates. Their application in chemical transformations demonstrates the versatility of sulfonamide groups in synthesizing diverse privileged scaffolds. This review highlights the application of polymer-supported benzenesulfonamides prepared from various immobilized primary amines, underscoring the broad utility of these compounds in medicinal chemistry and drug development (Fülöpová & Soural, 2015).
Antibacterial Agents
Research on derivatives of 1-(4-Methylbenzenesulfonyl)propan-2-amine has demonstrated potent antibacterial activity. By modifying the N-atom with alkyl/aralkyl halides, a series of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides were synthesized and evaluated for their antibacterial and anti-enzymatic potential. These compounds were found to be effective against various bacterial strains, indicating their potential as antibacterial agents (Abbasi et al., 2015).
Electrochemical Applications
The electrochemical degradation of aromatic amines, including compounds structurally related to 1-(4-Methylbenzenesulfonyl)propan-2-amine, has been explored using boron-doped diamond electrodes. This study showcases the potential of electrochemical methods to effectively degrade aromatic amines, suggesting applications in environmental remediation and wastewater treatment. The degradation efficiency and the influence of various parameters were analyzed, offering insights into the electrochemical oxidation process (Pacheco et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXXAOXFOLCNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzenesulfonyl)propan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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